1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine
Description
1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS: 332115-12-5) is a sulfonamide derivative featuring a 3,5-dimethylpiperidine backbone linked to a 4-tert-butylphenyl sulfonyl group. This compound is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. Its tert-butyl substituent confers steric bulk and lipophilicity, while the sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions. Safety protocols highlight precautions against heat exposure and proper handling (e.g., P210: "Keep away from heat sources") .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-13-10-14(2)12-18(11-13)21(19,20)16-8-6-15(7-9-16)17(3,4)5/h6-9,13-14H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRXBUNSLNSLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 4-tert-butylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Anhydrous dichloromethane or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Electrophilic Aromatic Substitution: The tert-butylphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted piperidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Scientific Research Applications
Functional Groups
- Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.
- Sulfonyl Group : Contributes to the compound's reactivity and potential biological activity.
Synthetic Routes
The synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves:
- Reactants : 3,5-dimethylpiperidine and 4-tert-butylbenzenesulfonyl chloride.
- Base : Triethylamine to neutralize HCl.
- Solvent : Anhydrous dichloromethane or ethanol.
- Conditions : Room temperature to reflux for several hours to overnight.
Industrial Production
Large-scale production may utilize continuous flow reactors and automated systems, enhancing efficiency. Purification techniques such as recrystallization or chromatography are employed to achieve the desired purity.
Applications in Scientific Research
This compound has several notable applications in various fields:
Chemistry
- Building Block : Serves as a foundational compound for synthesizing more complex organic molecules.
Biology
- Pharmacological Investigations : Explored for its potential effects on biological systems due to its structural similarity to bioactive compounds. It has been studied for its interaction with the enzyme Corticosteroid 11-beta-dehydrogenase isozyme 1, influencing cortisol metabolism.
Medicine
- Therapeutic Potential : Investigated for anti-inflammatory and analgesic properties, suggesting its possible use in treating conditions related to inflammation and pain management.
Industry
- Specialty Chemicals Development : Utilized in creating specialty chemicals and materials that require specific chemical properties provided by this compound.
Uniqueness
The presence of both the tert-butylphenyl and sulfonyl groups in this compound grants it distinct chemical properties that facilitate specific interactions in both chemical and biological contexts.
Pharmacological Studies
Research has indicated that compounds similar to this compound can modulate cortisol levels through their action on corticosteroid enzymes. This modulation can affect various physiological processes, including stress response and metabolism.
Industrial Applications
In industrial settings, derivatives of this compound have been utilized in the formulation of specialty chemicals, showcasing its versatility beyond academic research into practical applications .
Mechanism of Action
The mechanism of action of 1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Compounds:
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-3,5-dimethylpiperidine (CAS: N/A):
- Substituents: Chloro and nitro groups on the benzene ring.
- Impact: The electron-withdrawing nitro group increases reactivity in electrophilic substitutions compared to the tert-butyl group .
1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS: 326899-30-3):
- Substituents: Methoxy group on the benzene ring.
- Impact: The methoxy group enhances solubility in polar solvents due to its electron-donating nature, contrasting with the hydrophobic tert-butyl group .
1-[(3,5-Dichlorophenyl)sulfonyl]-N-[(4-fluorophenyl)methyl]-4-piperidinecarboxamide (BI 01383298): Substituents: Dichlorophenyl sulfonyl and fluorobenzyl carboxamide.
1-[(4-Butoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine (CAS: 1081318-28-6):
- Substituents: Bulkier naphthyl group with butoxy chain.
- Impact: Increased steric hindrance may reduce reaction rates but improve selectivity in catalysis .
Physical and Chemical Properties
Notes:
- Polar Surface Area (PSA) : Lower PSA values (e.g., 46.61 Ų) correlate with improved membrane permeability, advantageous for drug candidates .
Biological Activity
1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine is a compound that has garnered attention due to its potential biological activities, particularly its interaction with specific enzymes and its implications in pharmacological applications. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.
Target Enzyme
The primary target of this compound is Corticosteroid 11-beta-dehydrogenase isozyme 1 (11β-HSD1) . This enzyme plays a crucial role in the metabolism of glucocorticoids, specifically in the conversion of cortisol to cortisone and vice versa.
Mode of Action
The compound interacts with 11β-HSD1 by catalyzing the reversible conversion of cortisol to cortisone. This interaction can significantly influence various physiological processes that depend on these metabolites, such as stress response and metabolism regulation.
Biochemical Pathways
The modulation of 11β-HSD1 activity by this compound affects the biochemical pathways involving cortisol and 7-ketocholesterol metabolism. Alterations in these pathways can lead to various physiological effects, including anti-inflammatory responses and modulation of metabolic processes.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant biological activities:
- Antibacterial Activity : Compounds with similar sulfonyl groups have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.
- Anti-inflammatory Effects : The structural motifs present in this compound suggest potential anti-inflammatory properties, which have been observed in related compounds .
- Anticancer Potential : The piperidine nucleus is associated with various bioactivities, including anticancer effects. Studies indicate that derivatives of piperidine can inhibit cancer cell proliferation .
Case Studies
Several studies have explored the biological effects of piperidine derivatives:
- Study on Antimicrobial Activity : A study evaluated several piperidine derivatives for their antimicrobial properties. Results indicated that compounds with electron-withdrawing groups exhibited significant antimicrobial potency against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The synthesized compounds were also tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Strong inhibitory activity was noted in certain derivatives, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
Data Tables
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the sulfonyl group and piperidine ring in 1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine?
- Methodological Answer : Utilize a combination of ¹H/¹³C NMR spectroscopy to confirm substituent positions on the piperidine ring and sulfonyl group integration. Infrared (IR) spectroscopy can identify S=O stretching vibrations (~1350–1150 cm⁻¹) of the sulfonyl moiety. For structural confirmation, X-ray crystallography is critical to resolve spatial arrangements, as demonstrated in studies of analogous sulfonylated piperidine derivatives .
Q. How can researchers ensure purity during synthesis, and what chromatographic methods are suitable?
- Methodological Answer : Employ reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) for optimal separation of polar impurities, as validated in pharmacopeial assays for structurally related sulfonamides . Pre-purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate intermediates.
Q. What safety precautions are necessary given limited toxicity data for this compound?
- Methodological Answer : Follow GLP guidelines for handling uncharacterized substances: use fume hoods, PPE (nitrile gloves, lab coats), and closed systems for reactions. Toxicity predictions should leverage computational tools (e.g., in silico ADMET models) to assess potential hazards, as no empirical data are available .
Advanced Research Questions
Q. How can computational reaction path searches optimize the synthesis of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, identifying low-energy intermediates and transition states. Integrate these with machine learning to predict optimal conditions (solvent, catalyst, temperature). ICReDD’s workflow demonstrates a 40–60% reduction in experimental iterations via computational-experimental feedback loops .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer : Cross-validate using 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. For ambiguous cases, synthesize a deuterated analog or use dynamic NMR to probe conformational exchange. Conflicting IR data may arise from hydrogen bonding; test in different solvents (e.g., DMSO vs. CCl₄) .
Q. How do steric effects of the 4-tert-butylphenyl group influence reactivity in catalytic systems?
- Methodological Answer : Perform steric mapping (e.g., %Vbur calculations) to quantify bulkiness. Compare reaction rates with analogs (e.g., 4-methylphenyl) in Suzuki-Miyaura couplings or nucleophilic substitutions. Crystallographic data from tert-butyl-substituted bipyridines suggest steric hindrance reduces coordination efficiency in metal complexes .
Q. What reactor designs are optimal for scaling up sulfonylation reactions of tertiary amines?
- Methodological Answer : Use continuous-flow reactors with in-line IR monitoring to maintain stoichiometric control of sulfonyl chloride. For exothermic reactions, microreactors with high surface-area-to-volume ratios mitigate thermal runaway risks. Computational fluid dynamics (CFD) simulations can optimize mixing and residence time .
Methodological Notes
- Data Integrity : Secure spectral and computational datasets using encrypted platforms (e.g., blockchain-backed repositories) to prevent tampering .
- Contradictory Results : Implement Bayesian statistical frameworks to weigh evidence from conflicting studies, prioritizing reproducibility across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
